molecular formula C7H4BrN3O2 B13021720 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B13021720
M. Wt: 242.03 g/mol
InChI Key: PKQJMVCMQOIZSB-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 5-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone and pyridine with iodine, followed by various substitution reactions to introduce the bromine and carboxylic acid groups . Another approach involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline under ethanol in the presence of AC-SO3H as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding catalytic processes and scalable reaction conditions, are likely to be employed. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to oxides or reduced derivatives, respectively .

Scientific Research Applications

3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling through pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Lacks the bromine and carboxylic acid groups but shares the core structure.

    2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms.

    3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

Uniqueness

3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various synthetic and research applications .

Biological Activity

3-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 1369233-23-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazolo[3,4-b]pyridine family, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on existing literature.

  • Molecular Formula : C₇H₄BrN₃O₂
  • Molecular Weight : 242.03 g/mol

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines, including 3-bromo derivatives, exhibit significant anticancer properties. A study focused on the design and synthesis of various pyrazolo[3,4-b]pyridine derivatives demonstrated their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Among the synthesized compounds, those with modifications at the 5-position showed promising inhibitory activity against TRKA with IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial effects of this compound have also been explored. In a comparative study, several derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria. The compound exhibited moderate to high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Compound MIC (µmol/ml) Activity
This compound14.34 (against S. faecalis)Moderate
Ciprofloxacin7.69 (against E. cloacae)Reference

Antitubercular Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as antitubercular agents. In vitro assays against Mycobacterium tuberculosis showed that certain modifications to the pyrazolo framework significantly enhanced activity. For instance, derivatives with specific substitutions at N(1) and C(5) positions demonstrated promising results against the H37Rv strain of M. tuberculosis .

Case Studies

  • Study on TRK Inhibition :
    • Researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their TRK inhibition capabilities.
    • The most active compound showed an IC50 value of approximately 0.5 µM against TRKA.
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of various pyrazolo derivatives against common bacterial strains revealed that this compound had significant activity against both Gram-positive and Gram-negative bacteria.
    • The study provided insights into structure-activity relationships that could guide future drug design.

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

PKQJMVCMQOIZSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)C(=O)O

Origin of Product

United States

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